N,N-二甲氨基五甲基二硅烷

描述

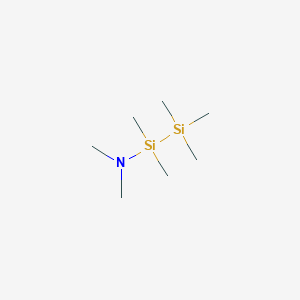

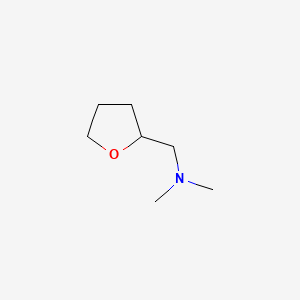

N,N-Dimethylaminopentamethyldisilane is a chemical compound with the formula C7H21NSi2. It is a liquid substance that is used as a chemical intermediate, primarily for research purposes .

Synthesis Analysis

The synthesis of N,N-Dimethylaminopentamethyldisilane involves a three-step process. The first step is a reducing coupling reaction of trimethyl chlorosilane with a mixture of metal lithium in tetrahydrofuran, producing hexamethyl disilane. The second step involves a demethylation/chlorination reaction of hexamethyl disilane with chloroacetyl under the catalysis of absolute aluminium chloride to produce pentamethyl chlorodisilane. The final step is an ammoniation reaction of pentamethyl chlorodisilane with dimethylamine in petroether to obtain N,N-Dimethylaminopentamethyldisilane .Molecular Structure Analysis

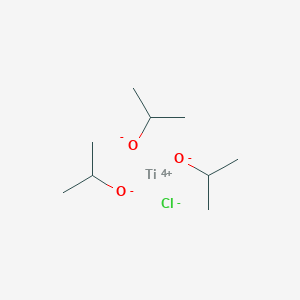

The molecular structure of N,N-Dimethylaminopentamethyldisilane contains a total of 30 bonds, including 9 non-hydrogen bonds and 2 rotatable bonds .Physical And Chemical Properties Analysis

N,N-Dimethylaminopentamethyldisilane is a clear liquid with an acrid, amine-like odor. It has a molecular mass of 175.42 g/mol. It is highly flammable and can cause skin and eye irritation .科学研究应用

Microelectronic Etching Technology

N,N-Dimethylaminopentamethyldisilane: has shown promising prospects in the field of microelectronics, particularly in dry positive deep ultraviolet (DUV) etching technology . This process is crucial for creating intricate patterns on semiconductor materials, which is a fundamental step in the fabrication of electronic devices. The compound’s role as a silicon-rich silylation agent makes it valuable for etching fine features with high precision.

Synthesis of Heterocyclic Compounds

In chemical synthesis, N,N-Dimethylaminopentamethyldisilane serves as a building block for a variety of heterocyclic compounds . These compounds are significant in the development of new pharmaceuticals and materials due to their diverse biological and chemical properties. The ability to form acyclic, carbocyclic, and heterocyclic derivatives expands the compound’s utility in synthetic organic chemistry.

Pharmaceutical Research

As a chemical intermediate, N,N-Dimethylaminopentamethyldisilane is used in pharmaceutical research . It aids in the synthesis of biologically active molecules, which can lead to the discovery of new drugs and treatments. Its role in the development of pharmaceuticals is pivotal, given the constant need for innovative medical solutions.

Materials Science

In materials science, N,N-Dimethylaminopentamethyldisilane is involved in the preparation of organodisilanes . These compounds have applications in optoelectronic materials, ceramic precursors, and as intermediates for polysilane synthesis. The presence of Si-Si bonds in these materials is critical for their performance in various applications, including coatings and advanced ceramics.

Nanotechnology

The applications of N,N-Dimethylaminopentamethyldisilane in nanotechnology are linked to its use in microelectronic etching, which is essential for the production of nanoscale devices . The precision etching capabilities of the compound contribute to the advancement of nanofabrication techniques, which are at the heart of developing smaller, faster, and more efficient electronic components.

Environmental Safety

While not a direct application, the handling and disposal of N,N-Dimethylaminopentamethyldisilane require environmental precautions . Preventing its entry into sewers and public waters is crucial. This highlights the importance of environmental safety measures in the research and application of chemical compounds, ensuring that their use does not adversely affect the ecosystem.

安全和危害

N,N-Dimethylaminopentamethyldisilane is classified as a flammable liquid, and it can cause skin and eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance. In case of fire, water spray, foam, carbon dioxide, or dry chemical extinguishers should be used .

属性

IUPAC Name |

N-[dimethyl(trimethylsilyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-8(2)10(6,7)9(3,4)5/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTCBXOCUPSOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370000 | |

| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylaminopentamethyldisilane | |

CAS RN |

26798-98-1 | |

| Record name | N,N-DIMETHYLAMINOPENTAMETHYLDISILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)